molecular formula C11H10ClNO3 B368452 5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one CAS No. 853902-11-1

5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one

Cat. No.: B368452
CAS No.: 853902-11-1
M. Wt: 239.65g/mol
InChI Key: YKDCEDSHOJCCFF-UHFFFAOYSA-N
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Description

5’-Chlorospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: is a synthetic organic compound characterized by a spiro linkage between a dioxane ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-chlorospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves the following steps:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through a series of reactions such as Fischer indole synthesis.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a dioxane precursor under acidic or basic conditions to form the spiro linkage.

    Chlorination: The final step involves the chlorination of the spiro compound using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Studied for its reactivity and stability in various chemical environments.

Biology:

  • Potential applications in the development of bioactive molecules.
  • Investigated for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Studied for its biological activity and potential therapeutic effects.

Industry:

  • Used in the synthesis of specialty chemicals.
  • Potential applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 5’-chlorospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiro linkage and chlorine atom may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5’-Bromospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: Similar structure with a bromine atom instead of chlorine, potentially leading to different reactivity and applications.

Uniqueness:

  • The presence of the chlorine atom in 5’-chlorospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one may enhance its reactivity in substitution reactions.
  • The spiro linkage provides a unique three-dimensional structure, influencing its chemical and biological properties.

Properties

IUPAC Name

5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDCEDSHOJCCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C3=C(C=CC(=C3)Cl)NC2=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324364
Record name 5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199940
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

853902-11-1
Record name 5'-chlorospiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloroisatin (5.00 g, 27.5 mmol), p-toluenesulfonic acid monohydrate (1.05 g, 5.5 mmol, 0.2 mole %) and 1,3 propanediol (6.04 mL, 83 mmol, 3 eq) in benzene (535 mL) was refluxed with a Dean Stark Trap for 7.5 hr. After cooling to room temperature the solution was decanted from the reaction mixture and concentrated The residue was washed with sat. aq. NaHCO3 (2×), brine (1×), dried over Na2SO4, filtered and concentrated. The crude product was purified on Biotage KP silica gel eluting with 70/30 Petroleum ether/EtOAc to give the title compound as a pale yellow solid (4.77 g, 72.5% ). A portion was dried at 42° C. in vacuo to give the analytically pure sample. Anal: Calc'd for C11H10ClNO3: C, 55.13; H, 4.21; N, 5.84. Found: C, 55.31; H, 4.34; N, 5.78. NMR (300 Mz, DMSO-d6): consistent. IR: consistent. MS: (ES−) m/z 238 [M−H]; one Cl pattern observed, consistent. m.p.: 184-185° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
6.04 mL
Type
reactant
Reaction Step One
Quantity
535 mL
Type
solvent
Reaction Step One
Yield
72.5%

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